molecular formula C7H7ClN2O4S B14837041 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride

6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride

Cat. No.: B14837041
M. Wt: 250.66 g/mol
InChI Key: QOPFDAVMNNMKCH-UHFFFAOYSA-N
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Description

6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a hydroxyl group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-hydroxypyridine to form 4-acetylaminopyridine. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, Schiff bases, and various oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 6-(Acetylamino)-4-hydroxypyridine-2-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetylamino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-hydroxypyridine-2-sulfonyl chloride
  • 6-Benzoylamino-4-hydroxypyridine-2-sulfonyl chloride
  • 4-Hydroxy-2-sulfonyl chloride pyridine derivatives

Uniqueness

The combination of functional groups in this compound allows for a wide range of chemical modifications and interactions, making it a valuable intermediate in various chemical and biological processes .

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

6-acetamido-4-oxo-1H-pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H7ClN2O4S/c1-4(11)9-6-2-5(12)3-7(10-6)15(8,13)14/h2-3H,1H3,(H2,9,10,11,12)

InChI Key

QOPFDAVMNNMKCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=O)C=C(N1)S(=O)(=O)Cl

Origin of Product

United States

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